molecular formula C22H24N6O B2676743 (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone CAS No. 1286699-49-7

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone

Cat. No. B2676743
CAS RN: 1286699-49-7
M. Wt: 388.475
InChI Key: UMLMMROFHRKIKH-UHFFFAOYSA-N
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Description

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.475. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Plant Growth Stimulation

The compound’s derivatives exhibit a wide spectrum of biological activity. Specifically, the synthesized derivatives based on (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone demonstrated a pronounced stimulating effect on plant growth . This finding suggests potential applications in agriculture, particularly as growth-promoting agents.

Cytotoxic Activity

While not directly studied for this specific compound, related derivatives containing similar structural motifs have been investigated for their cytotoxic activity. Designing and synthesizing substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives led to in vitro screening against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . Further exploration of this compound’s cytotoxic potential could be valuable.

Catalytic Applications

Complexes derived from pyrazolylpyridazine compounds have shown high catalytic activity. For instance, copper complexes of 3-(6-(1H-pyrazol-1-yl)pyridazin-3-yl) were effective in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water . Investigating the catalytic properties of our compound could reveal novel applications in green chemistry.

Biological Diversity and Therapeutic Potential

Derivatives containing the 1,3-diazole moiety (similar to our compound) exhibit diverse biological activities, including antibacterial, antitumor, antioxidant, and antiviral effects . While not specific to our compound, this information highlights the potential for therapeutic applications.

One-Pot Synthesis

Efficient synthetic methods are crucial. A one-pot, four-component approach was successfully employed to synthesize (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives, emphasizing the compound’s accessibility and versatility . Such synthetic strategies can facilitate further exploration of its applications.

properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-16-15-18-5-2-3-6-19(18)28(16)22(29)17-9-13-26(14-10-17)20-7-8-21(25-24-20)27-12-4-11-23-27/h2-8,11-12,16-17H,9-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLMMROFHRKIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone

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